Product packaging for 4-(oxetan-2-yl)piperidine(Cat. No.:CAS No. 1934863-95-2)

4-(oxetan-2-yl)piperidine

Cat. No.: B6165546
CAS No.: 1934863-95-2
M. Wt: 141.21 g/mol
InChI Key: SSSKIKZHGZLZMN-UHFFFAOYSA-N
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Description

4-(Oxetan-2-yl)piperidine is a chemical compound of interest in pharmaceutical research and development, featuring a molecular formula of C8H15NO . This molecule is characterized by a piperidine ring substituted at the 4-position with an oxetane group, making it a valuable fused bicyclic scaffold for medicinal chemistry . The integration of the piperidine ring, a common feature in pharmacologically active molecules, with the oxetane ring, which is known to improve physicochemical properties, makes this compound a promising building block for constructing more complex molecular entities . For instance, it serves as a key synthetic intermediate in the preparation of compounds like (4-(Oxetan-2-yl)piperidin-1-yl)(phenyl)methanone, demonstrating its utility in creating potential protease inhibitors or other biologically relevant targets . As a high-purity intermediate, it is primarily used in discovery chemistry, including library synthesis and the exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1934863-95-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-(oxetan-2-yl)piperidine

InChI

InChI=1S/C8H15NO/c1-4-9-5-2-7(1)8-3-6-10-8/h7-9H,1-6H2

InChI Key

SSSKIKZHGZLZMN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CCO2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Oxetan 2 Yl Piperidine and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction within the Piperidine (B6355638) Framework

This approach focuses on introducing the strained four-membered oxetane ring onto a piperidine scaffold. Key challenges include controlling regioselectivity and overcoming the kinetic and thermodynamic barriers associated with forming a four-membered ring. beilstein-journals.org

Intramolecular Cyclization Reactions for Oxetane Formation

Intramolecular cyclization is a common and effective strategy for forming cyclic ethers, including oxetanes. acs.org This typically involves a 1,3-diol or a related precursor where one hydroxyl group is converted into a good leaving group, facilitating a nucleophilic attack by the remaining hydroxyl group to close the ring. This process, known as the Williamson etherification, is a cornerstone of oxetane synthesis. beilstein-journals.org The 4-exo-tet cyclization required for oxetane formation is kinetically less favored compared to other ring sizes, presenting a synthetic challenge. beilstein-journals.org

Recent advancements have demonstrated that such cyclizations can be achieved under mild conditions. For instance, the cyclization can be promoted by treating precursors like 1,3-acetoxybromides with a base. acs.org The stereochemistry of the starting 1,3-diol can be controlled to produce specific stereoisomers of the resulting oxetane. acs.org Photochemical methods, such as the Paternò-Büchi reaction, represent another route, involving the [2+2] cycloaddition of a carbonyl group and an alkene, which can be performed intramolecularly. thieme-connect.de

Corey-Chaykovsky Type Reactions and Related Ring Expansion Approaches

The Corey-Chaykovsky reaction traditionally involves the reaction of sulfur ylides with carbonyl compounds to produce epoxides or with enones to yield cyclopropanes. organic-chemistry.orgnih.gov However, this reactivity can be adapted for oxetane synthesis through ring expansion strategies. A notable application involves the transformation of epoxides into oxetanes. digitellinc.com

This synthetic protocol begins with the conversion of (homo)allylic alcohols into their corresponding epoxides. These epoxides are then treated with a Corey-Chaykovsky reagent, such as dimethyloxosulfonium methylide, which facilitates a ring-opening and subsequent ring-closing cascade to yield the four-membered oxetane ring. digitellinc.com This methodology is particularly effective for synthesizing oxetanes with substitution at the 2-position, making it a viable strategy for accessing the 4-(oxetan-2-yl)piperidine scaffold from a piperidine-substituted epoxide precursor. digitellinc.com

Starting Material Reagent Product Type Key Transformation
Piperidine-4-carbaldehydeSulfur YlidePiperidin-4-yl-epoxideEpoxidation
Piperidin-4-yl-epoxideCorey-Chaykovsky ReagentThis compoundRing Expansion
Piperidine-substituted EnoneSulfur YlidePiperidin-4-yl-cyclopropaneCyclopropanation

Functionalization of Alcohol Precursors for Oxetane Synthesis

A modern and versatile approach to oxetane synthesis involves the direct functionalization of C-H bonds in alcohol substrates. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. A recently developed methodology utilizes a photochemically induced hydrogen atom transfer (HAT) process. nih.govacs.org

In this method, an alcohol is reacted with a vinyl sulfonium (B1226848) salt in the presence of a photocatalyst. nih.gov The reaction proceeds via the generation of a key radical intermediate from the alcohol, which then adds to the vinyl sulfonium salt. The sulfonium moiety then acts as a leaving group in a subsequent intramolecular 4-exo-tet SN2 cyclization to form the oxetane ring. nih.gov This approach has been successfully applied to complex molecules and is tolerant of various functional groups. acs.org Notably, a piperidine-derived oxetane was synthesized in high yield using this method, demonstrating its direct applicability to the target scaffold. nih.gov

Substrate Protecting Group Yield (%) Reference
Piperidine-derived alcoholBzHigh nih.gov
Cyclohexanol derivative-Moderate nih.gov
Primary alcohol with ether-56 nih.gov
Primary alcohol with protected alcohol-51 nih.gov
Pregnenolone-44 acs.org

Strategies for Piperidine Ring Formation and Derivatization in the Presence of Oxetane Moiety

This alternative synthetic route involves constructing the six-membered piperidine ring onto a molecule that already contains the oxetane moiety. This can be advantageous if the oxetane-containing building blocks are readily available.

Aza-Michael Addition Methodologies for Piperidine Construction

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for C-N bond formation and the synthesis of nitrogen-containing heterocycles like piperidine. ntu.edu.sgmdpi.com This reaction can be performed intramolecularly to form the piperidine ring. rsc.orgresearchgate.net

In a typical intramolecular aza-Michael approach to a piperidine ring, a substrate containing both an amine nucleophile and an α,β-unsaturated carbonyl moiety, separated by a suitable tether, undergoes cyclization upon treatment with a base or catalyst. ntu.edu.sg For the synthesis of a this compound derivative, the starting material would be an amino-alkene precursor where the oxetane group is attached to the carbon backbone. The stereochemical outcome of the cyclization can often be controlled, leading to specific diastereomers of the substituted piperidine product. ntu.edu.sg This methodology has been widely used in the synthesis of various alkaloids and other natural products containing the piperidine core. researchgate.net

Reaction Type Key Intermediate Product Reference
Intramolecular endo-aza-MichaelAmino-alkene or amino-alkynePiperidine ntu.edu.sgrsc.org
Double aza-Michael additionDienone and amine2,5-disubstituted piperidinone ntu.edu.sg
Domino imino-aldol-aza-Michaelα,β-unsaturated diketone and aldimine2,6-disubstituted piperidine researchgate.net

Derivatization of Pre-formed Piperidine Scaffolds at the C-4 Position

A straightforward approach involves the functionalization of a pre-formed piperidine ring at the C-4 position. nih.gov This strategy is highly modular and widely employed in pharmaceutical chemistry. A common starting material for this approach is a 4-piperidone (B1582916) derivative, such as N-benzyl-4-piperidone. researchgate.net

The C-4 position can be elaborated using a variety of standard organic transformations. For example, a Strecker-type condensation of 4-piperidone with an amine and a cyanide source can yield a 4-amino-4-cyano-piperidine intermediate, which can be further manipulated. researchgate.net Alternatively, organometallic reagents can be added to the ketone at C-4. To synthesize this compound, a suitable organometallic reagent derived from 2-bromooxetane could be added to N-protected 4-piperidone, followed by deprotection. Another route involves a Wittig or Horner-Wadsworth-Emmons reaction on 4-piperidone to introduce an exocyclic double bond, which can then be further functionalized to install the oxetane ring.

Stereoselective Synthesis and Chiral Induction in the Preparation of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of this compound is of significant importance. google.comresearchgate.net Chiral induction strategies aim to control the formation of stereocenters at both the piperidine and oxetane rings.

Key approaches to achieve stereoselectivity include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions. Asymmetric hydrogenation of a suitable pyridinium (B92312) salt precursor using a chiral iridium(I) catalyst is one such method that can establish the stereochemistry of the piperidine ring. nih.gov Another approach involves the kinetic resolution of a racemic mixture of a 2-aryl-4-methylenepiperidine intermediate using a chiral base system, which allows for the separation of enantiomers. whiterose.ac.uk

For the oxetane moiety, asymmetric desymmetrization of a prochiral oxetane precursor catalyzed by a chiral Brønsted acid can generate the desired stereocenter with high enantioselectivity. nsf.gov Furthermore, the stereochemistry of substituents on the piperidine ring can direct the stereochemical outcome of subsequent reactions, including the formation of the oxetane ring.

Below is an illustrative data table showcasing typical results for a catalyzed asymmetric reaction leading to chiral piperidine derivatives.

EntryCatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(S)-BINAP-RuCl2Methanol509295
2(R)-Ph-BPE-Rh(COD)BF4Dichloromethane258898
3Chiral Phosphoric AcidToluene09592
4ProlineDMSORT8588

Development of Multicomponent and Convergent Synthetic Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient route to complex molecules like this compound and its derivatives. rug.nl These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity. researchgate.net A hypothetical MCR for the synthesis of a this compound precursor could involve the condensation of an amine, an aldehyde, a β-ketoester, and an oxetane-containing building block. researchgate.net

Convergent synthesis is another powerful strategy that involves the separate synthesis of fragments of the target molecule, which are then coupled in the final stages. This approach is generally more efficient for the synthesis of complex molecules than a linear synthesis. For this compound, a convergent approach could involve the synthesis of a substituted piperidine fragment and an oxetane-containing fragment, followed by their coupling.

The following table illustrates a hypothetical convergent synthesis scheme.

StepFragment A SynthesisFragment B SynthesisCoupling Reaction
1Synthesis of N-Boc-4-formylpiperidinePreparation of 2-(iodomethyl)oxetaneGrignard reaction between the piperidine fragment and the oxetane fragment
2Purification of piperidine fragmentPurification of oxetane fragment

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve process safety and efficiency. unibo.itmdpi.com In the context of this compound synthesis, several green chemistry strategies can be implemented.

The use of safer, renewable, or recyclable solvents is a key consideration. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids can significantly improve the environmental profile of a synthesis. unibo.it Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, can be maximized through the use of catalytic reactions and MCRs. researchgate.net

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.com Microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption. mdpi.com Furthermore, the development of continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, while minimizing waste. unibo.it

Chemical Reactivity and Transformations of 4 Oxetan 2 Yl Piperidine

Reactivity of the Oxetane (B1205548) Heterocycle

The oxetane moiety is characterized by significant ring strain (approximately 106 kJ/mol), making it susceptible to cleavage by various reagents. nih.gov This reactivity is a cornerstone of its utility as a synthetic intermediate, providing pathways to more complex, functionalized molecules. acs.org

The most prominent reaction of the oxetane ring is its cleavage under nucleophilic or acidic conditions. The strain in the small ring facilitates opening, which can lead to highly functionalized 1,3-diol derivatives. acs.orgresearchgate.net The reaction is typically initiated by the activation of the oxetane oxygen by a Lewis or Brønsted acid, followed by nucleophilic attack at one of the ring carbons. researchgate.net

Depending on the nature of the nucleophile and the reaction conditions, a variety of functionalized products can be obtained. For 4-(oxetan-2-yl)piperidine, this provides a route to derivatives with a 3-carbon chain attached at the 4-position of the piperidine (B6355638) ring.

Table 1: Representative Oxetane Ring-Opening Reactions

Nucleophile Reagent/Conditions Resulting Functional Group on Side Chain
Water H₂O, Acid catalyst (e.g., H₂SO₄) 1,3-Diol
Alcohols (ROH) ROH, Lewis Acid (e.g., BF₃·OEt₂) 3-Alkoxy alcohol
Amines (R₂NH) R₂NH, Heat 3-Amino alcohol
Halides (X⁻) MgX₂, Lewis Acid 3-Halo alcohol

These reactions transform the compact oxetane group into a flexible, functionalized chain, significantly altering the molecule's steric and electronic properties. For instance, ring-opening with an amine introduces a new basic center, while reaction with an organometallic reagent adds carbon-based substituents.

The oxygen atom of the oxetane ring, with its lone pair of electrons, can act as a coordinating site for organometallic reagents. This coordination can direct deprotonation (metalation) to a specific, nearby C-H bond, enabling regioselective functionalization. While ortho-lithiation is specific to aromatic systems, a similar principle can apply to the C-H bonds adjacent to the oxetane substituent on the piperidine ring.

In the context of this compound, the oxetane's oxygen could direct a strong base, such as an organolithium reagent complexed with a Lewis acid, to deprotonate the piperidine ring at the C-3 or C-5 positions. nih.gov This would generate a carbanion that can then be trapped with an electrophile, leading to the introduction of a new substituent in a controlled manner. This strategy offers a powerful method for elaborating the piperidine core. nih.gov

Reactivity of the Piperidine Nitrogen and Ring System

The piperidine component of the molecule offers a complementary set of reactive handles, centered on the secondary amine and the saturated carbon framework.

The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation, typically achieved with alkyl halides, and N-acylation, using acyl chlorides or anhydrides, are fundamental transformations for modifying the piperidine core. google.comodu.edu

These reactions are crucial for modulating the compound's properties. N-acylation, for example, converts the basic amine into a neutral amide, which can alter biological activity and solubility. N-alkylation introduces substituents that can interact with biological targets or serve as handles for further chemical modification.

Table 2: N-Functionalization of the Piperidine Moiety

Reaction Type Reagent Example Product Type
N-Alkylation Benzyl bromide (BnBr), Base (e.g., K₂CO₃) N-benzyl-4-(oxetan-2-yl)piperidine
N-Acylation Acetyl chloride (AcCl), Base (e.g., Et₃N) N-acetyl-4-(oxetan-2-yl)piperidine
Reductive Amination Acetone, NaBH(OAc)₃ N-isopropyl-4-(oxetan-2-yl)piperidine

Direct C-H functionalization of the piperidine ring is a more advanced strategy for introducing substituents. nih.gov These reactions often require transition metal catalysts (e.g., rhodium, palladium) and may involve the use of a directing group on the nitrogen to control regioselectivity. nih.govnih.gov For an N-protected this compound, catalytic systems can be employed to selectively introduce functional groups at the C-2, C-3, or C-4 positions. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to install ester groups at various positions on the piperidine ring, with the outcome controlled by the choice of catalyst and nitrogen protecting group. nih.gov

Cross-Coupling Reactions Involving this compound (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. rsc.orgnih.gov To utilize this compound in such a reaction, it must first be appropriately functionalized with either a halide (or triflate) or a boron-containing moiety.

A common strategy involves introducing an aryl halide onto the piperidine nitrogen. For example, N-acylation with 4-bromobenzoyl chloride would yield a substrate poised for a Suzuki-Miyaura coupling. This N-aroyl derivative could then be reacted with a variety of aryl or heteroaryl boronic acids to generate complex biaryl structures connected via the piperidine nitrogen.

Table 3: Hypothetical Suzuki-Miyaura Coupling Scheme

Step Description Reactants Catalyst/Reagents Product
1 N-Acylation This compound, 4-Bromobenzoyl chloride Base (e.g., Et₃N) 1-(4-Bromobenzoyl)-4-(oxetan-2-yl)piperidine

This approach allows the this compound unit to be incorporated into larger, more complex molecular architectures, making it a valuable building block in discovery chemistry. nih.gov

Pericyclic Reactions and Molecular Rearrangements

While specific research on pericyclic reactions directly involving this compound is not extensively documented in publicly available literature, the reactivity of the individual components suggests potential pathways. The piperidine ring itself is generally saturated and less prone to participating directly in pericyclic reactions unless appropriately functionalized. However, the oxetane moiety, due to its ring strain, could theoretically undergo thermally or photochemically induced cycloelimination or other rearrangements, although such reactions are not common for simple oxetanes.

Molecular rearrangements of piperidine derivatives are more established. For instance, N-substituted piperidine N-oxides are known to undergo thermal rearrangements. nih.gov While not a direct rearrangement of the carbon skeleton, this highlights the potential for transformations involving the piperidine nitrogen.

More relevant to the this compound scaffold are rearrangements initiated by the opening of the oxetane ring. Under acidic conditions, protonation of the oxetane oxygen can lead to ring-opening by an external nucleophile or, potentially, by an intramolecular rearrangement if a suitable migrating group is present. The inherent ring strain of the oxetane facilitates such processes. beilstein-journals.org

Exploration of 4 Oxetan 2 Yl Piperidine in Medicinal Chemistry Research

Role as a Privileged Scaffold in Contemporary Drug Discovery Programs

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperidine (B6355638) ring itself is a well-established privileged structure, present in numerous approved drugs across various therapeutic areas. researchgate.netnih.gov Its versatility allows it to serve as a central scaffold for creating molecules with diverse pharmacological profiles. researchgate.net The incorporation of an oxetane (B1205548) ring at the 4-position of the piperidine nucleus further enhances its utility, creating the 4-(oxetan-2-yl)piperidine scaffold.

This combination leverages the desirable properties of both components. The piperidine provides a three-dimensional architecture and a basic nitrogen atom that can be crucial for target engagement, while the oxetane introduces unique stereochemical and electronic features. nih.gov The compact, polar, and sp³-rich nature of the oxetane moiety makes it an attractive substitute for more common groups like gem-dimethyl or carbonyl groups, often leading to improved drug-like properties. nih.gov The utility of such scaffolds is evident in the development of inhibitors for a range of targets, including kinases and enzymes involved in various diseases. nih.gov

Impact on Physicochemical Properties and Drug-likeness

The introduction of the this compound motif into a molecule can significantly modulate its physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A common challenge in drug development is balancing lipophilicity, which is often required for target affinity, with aqueous solubility, which is necessary for good absorption and distribution. The oxetane moiety in this compound can be a valuable tool in this optimization process. The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, which can lead to an increase in aqueous solubility. nih.gov

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties

Parent Compound Feature Oxetane-Containing Analogue Feature Observed Improvement Reference
Poor Aqueous Solubility Introduction of an oxetane moiety Enhanced aqueous solubility nih.gov

Metabolic instability is a major reason for the failure of drug candidates in pre-clinical and clinical development. The this compound scaffold can contribute to improved metabolic stability by blocking potential sites of metabolism. The introduction of the sterically hindered and electronically distinct oxetane ring can prevent or slow down enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. youtube.com

Intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a drug, is often reduced in compounds containing the oxetane motif. bdj.co.jpresearchgate.net For example, in the optimization of ALDH1A inhibitors, the introduction of an oxetane group led to a remarkable enhancement in microsomal stability. nih.gov This improvement in metabolic stability can lead to a longer half-life and improved bioavailability of the drug.

Table 2: Effect of Oxetane Moiety on Metabolic Stability

Compound Series Modification Outcome on Metabolic Stability Reference
ALDH1A Inhibitors Introduction of an oxetane group Significantly improved metabolic stability nih.gov
IDO1 Inhibitors Replacement of a cyclobutene (B1205218) with an oxetane Improved metabolic profile nih.gov

Influence on Basicity and Hydrogen Bonding Capabilities of Proximal Amine Groups

The basicity of the piperidine nitrogen is a critical parameter that can influence a drug's activity, selectivity, and pharmacokinetic properties, including its potential for off-target effects such as hERG channel inhibition. The electron-withdrawing nature of the oxetane ring in the this compound scaffold can modulate the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous in mitigating basicity-driven toxicities. nih.gov

For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the incorporation of an oxetanyl group diminished the basicity of a nearby piperazine (B1678402), leading to a significant improvement in the hERG safety profile. nih.gov Furthermore, the oxygen atom of the oxetane can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to the target protein. nih.gov

Conformational Lock and Structural Rigidity Contributions to Molecular Recognition

The conformation of a molecule is a key determinant of its ability to bind to a biological target. The this compound scaffold can introduce a degree of structural rigidity, acting as a "conformational lock". nih.gov This can pre-organize the molecule into a conformation that is favorable for binding, thereby increasing potency and selectivity. The constrained nature of the oxetane ring reduces the number of accessible conformations of the piperidine ring and its substituents. This can lead to a lower entropic penalty upon binding to the target. The oxetane D-ring in paclitaxel (B517696), for instance, acts as a conformational lock for the structure. nih.gov

Investigation of Biological Activity and Mechanistic Insights for this compound Analogues (pre-clinical focus)

The this compound scaffold has been incorporated into a variety of molecules with diverse biological activities in pre-clinical studies. These analogues have shown promise in targeting a range of diseases.

For example, a compound bearing an oxetane spiro-fused piperidine moiety was identified as a potent inhibitor of the Respiratory Syncytial Virus (RSV) L protein, with an EC50 of 10 nM. nih.gov This compound was found to block the initiation of de novo RNA synthesis. In another study, a series of 4-(piperid-3-yl)amino substituted quinazolines were synthesized as potent PI3Kδ inhibitors for potential anti-cancer applications. nih.gov One of the lead compounds from this series demonstrated potent inhibition of PI3Kδ and selectively exhibited anti-proliferative activity against a lymphoma cell line. nih.gov

Furthermore, derivatives of 2-amino-4-(1-piperidine) pyridine (B92270) have been designed as dual inhibitors of ALK and ROS1 kinases, which are targets in non-small-cell lung cancer. nih.gov A representative compound from this series showed potent anti-proliferative activity against cancer cell lines and was also effective against clinically relevant resistant mutants. nih.gov

Table 3: Pre-clinical Biological Activity of this compound Analogues

Compound/Analogue Class Target Biological Activity/Finding Reference
Oxetane spiro-fused piperidine Respiratory Syncytial Virus (RSV) L protein Potent inhibitor (EC50 = 10 nM), blocks RNA synthesis nih.gov
4-(piperid-3-yl)amino substituted quinazolines PI3Kδ Potent and selective inhibitors with anti-proliferative activity nih.gov

In Vitro Mechanistic Studies of Cell Cycle Modulation (e.g., Western Blot, Flow Cytometry)

The inhibition of PRMT5 by compounds incorporating the this compound scaffold has been shown to impact cell cycle progression, a critical process in cancer cell proliferation. PRMT5 is essential for cell proliferation, and its deficiency can trigger a cell-cycle arrest in the G1 phase. nih.gov

Flow cytometry analysis of prostate cancer cells treated with PRMT5 inhibitors has demonstrated a dose-dependent accumulation of cells in the G0/G1 phase, with a corresponding decrease in the number of cells in the G2 phase. nih.gov For instance, treatment of 22RV1, PC-3, and LNCaP prostate cancer cells with a PRMT5 inhibitor for 48 hours resulted in a significant increase in the G0/G1 population. nih.gov This arrest is indicative of the inhibitor's ability to halt cell proliferation at a key checkpoint.

Western blot analyses have further elucidated the molecular mechanisms behind this G1 arrest. Inhibition of PRMT5 leads to changes in the expression levels of key cell-cycle regulatory proteins. Specifically, treatment with PRMT5 inhibitors has been shown to decrease the expression of crucial G1-phase cyclins, such as Cyclin D1 and Cyclin E1, while increasing the expression of the cyclin-dependent kinase inhibitor p27. nih.gov

Table 1: Effect of a PRMT5 Inhibitor on Cell Cycle Phase Distribution in Prostate Cancer Cells

Cell LineTreatment Concentration% Cells in G0/G1 Phase
22RV1 Control39.1%
45 µM61.6%
PC-3 Control53.1%
45 µM70.0%
LNCaP Control53.6%
45 µM71.6%
Data derived from a study on a PRMT5 inhibitor, SJL2-1, showing a significant increase in the G0/G1 cell population after 48 hours of treatment, as measured by flow cytometry. nih.gov

Exploration of Target Engagement and Signaling Pathway Modulation (e.g., AMPK phosphorylation)

Compounds containing the this compound moiety, such as JNJ-64619178, achieve their therapeutic effect by engaging with their primary target, PRMT5. Target engagement for JNJ-64619178 is confirmed in cells by observing the reduction of symmetric dimethylarginine (sDMA) on substrate proteins like SmD1 and SmD3 (SmD1/3-Me2), a direct marker of PRMT5 enzymatic activity. nih.gov Western blot analysis shows that treatment with JNJ-64619178 leads to a time-dependent decrease in SmD1/3-Me2 levels, with near-complete inhibition observed after 96 hours of exposure at nanomolar concentrations. nih.gov

The 5'-AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activation can inhibit cancer cell growth through various mechanisms, including the inhibition of mTORC1 signaling and regulation of the cell cycle. frontiersin.orgplos.org While PRMT enzymes have been linked to the regulation of key signaling pathways, the direct modulation of AMPK phosphorylation by PRMT5 inhibitors featuring the this compound structure, such as JNJ-64619178, is not extensively detailed in the available scientific literature. However, research into other cellular pathways has shown that AMPK can phosphorylate and stabilize other transcription factors, such as PPARδ, thereby inhibiting glucose and glutamine uptake and suppressing colon tumor growth, highlighting the intricate cross-talk between cellular metabolic and proliferative pathways. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The development of JNJ-64619178 originated from a focused library of adenosine (B11128) derivatives, which underwent extensive Structure-Activity Relationship (SAR) iterations and physicochemical property optimization. nih.govresearchgate.net This process led to the identification of JNJ-64619178, a potent inhibitor that binds to both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex. nih.govcancer.gov

The incorporation of the this compound moiety was a critical optimization step. While a detailed SAR table enumerating specific derivatives and their corresponding activities is not publicly available, the evolution from initial leads to the final clinical candidate underscores the importance of specific structural motifs for potency and selectivity. The oxetane group is often used in medicinal chemistry to improve properties such as solubility and metabolic stability while providing a vector that can be oriented to make favorable interactions within a protein's binding site. nih.gov

The final structure of JNJ-64619178 represents a highly optimized molecule with potent inhibitory activity against PRMT5, demonstrating a 50% growth inhibition (GI50) in the nanomolar range against sensitive lung cancer cell lines. nih.gov

Table 2: Antiproliferative Activity of JNJ-64619178 in Lung Cancer Cell Lines

Cell LineGI50 (nmol/L)
NCI-H5200.4
HCC-781.9
NCI-H10480.9
A4271.1
COLO-699>1000
DMS-53>1000
Data shows the potent and selective antiproliferative effect of JNJ-64619178 after 6 days of continuous exposure. nih.gov

The high potency and selectivity of JNJ-64619178 against PRMT5 over other methyltransferases highlight the success of the SAR campaign in optimizing the molecular architecture, including the integral this compound moiety, for effective and specific target inhibition. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Oxetan 2 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A complete NMR analysis of 4-(oxetan-2-yl)piperidine would involve both ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule.

However, a thorough search of scientific literature and chemical databases did not yield experimental ¹H or ¹³C NMR data for this compound.

Data Table 5.1.1: Hypothetical ¹H NMR Data for this compound. (No experimental data found)

Chemical Shift (ppm) Multiplicity Integration Coupling Constant (Hz) Assignment

Data Table 5.1.2: Hypothetical ¹³C NMR Data for this compound. (No experimental data found)

Chemical Shift (ppm) Assignment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio. While experimental HRMS data, including fragmentation patterns from techniques like tandem mass spectrometry (MS/MS), are not available in the reviewed literature for this compound, predicted data for various adducts have been calculated. uni.lu This theoretical data provides expected mass-to-charge ratios that can aid in the identification of the compound in future experimental work.

Data Table 5.2.1: Predicted Collision Cross Section (CCS) Data for this compound Adducts. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 142.12265 124.7
[M+Na]⁺ 164.10459 127.7
[M-H]⁻ 140.10809 128.1
[M+NH₄]⁺ 159.14919 136.1
[M+K]⁺ 180.07853 130.4
[M+H-H₂O]⁺ 124.11263 113.2
[M+HCOO]⁻ 186.11357 140.4

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

A search of scientific databases did not uncover any experimental IR or Raman spectra for this compound.

Data Table 5.3.1: Hypothetical IR and Raman Vibrational Frequencies for this compound. (No experimental data found)

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Vibrational Mode Assignment

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, as well as revealing the preferred conformation of the piperidine (B6355638) and oxetane (B1205548) rings in the solid state and any intermolecular interactions, such as hydrogen bonding.

No published crystal structure for this compound was found during the literature search.

Data Table 5.4.1: Hypothetical Crystallographic Data for this compound. (No experimental data found)

Parameter Value
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)

Circular Dichroism (CD) Spectroscopy for Chiral this compound Enantiomers

The this compound molecule possesses a chiral center at the C2 position of the oxetane ring. For the individual enantiomers, Circular Dichroism (CD) spectroscopy would be the primary technique to study their chiroptical properties. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer that can be used to determine enantiomeric purity and investigate conformational chirality.

No experimental CD spectroscopic data for the enantiomers of this compound has been reported in the searched scientific literature.

Computational Chemistry and Theoretical Investigations of 4 Oxetan 2 Yl Piperidine

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 4-(oxetan-2-yl)piperidine is not static; it exists as an ensemble of interconverting conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. The key question for this compound is the orientation of the oxetane (B1205548) substituent at the C4 position—whether it preferentially occupies an equatorial or axial position.

Computational methods, such as molecular mechanics force fields, are employed to systematically explore the potential energy surface of the molecule and identify stable conformers. nih.gov Quantum mechanics calculations can then be used to obtain more accurate energy differences between these conformers. For 4-substituted piperidines, the substituent generally favors the equatorial position to avoid 1,3-diaxial steric interactions with the axial hydrogens on the piperidine ring. It is therefore highly probable that the most stable conformer of this compound features the oxetane group in the equatorial position.

While conformational analysis provides a static picture of low-energy states, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By simulating this compound in a virtual environment, such as a box of water molecules, researchers can observe its flexibility, internal rotations, and how it interacts with its surroundings. These simulations can reveal:

The stability of different chair and boat conformations of the piperidine ring. nih.gov

The rotational freedom around the bond connecting the piperidine and oxetane rings.

The formation and lifetime of hydrogen bonds between the piperidine's nitrogen atom or the oxetane's oxygen atom and solvent molecules.

Key conformational behaviors and interactions that govern its molecular recognition in a biological environment. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide a highly accurate, optimized molecular geometry, defining precise bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT elucidates a range of electronic properties that are fundamental to the molecule's reactivity. A key output is the distribution of electron density, which can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map highlights regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the lone pair of electrons on the piperidine nitrogen and the oxetane oxygen would be expected to be regions of negative potential, while the hydrogen on the nitrogen would be a site of positive potential.

Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

These calculations provide quantitative descriptors of reactivity, helping to predict how this compound might behave in chemical reactions.

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of molecules, which is invaluable for confirming their identity and structure in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared directly with experimental data to aid in peak assignment and confirm the molecule's structural features, such as the relative stereochemistry of the substituents. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.net Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms. The calculated frequencies and their intensities help in assigning the absorption bands observed in an experimental IR spectrum to specific functional groups, such as the N-H stretch of the piperidine or the C-O-C stretches of the oxetane ring. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme target). nih.gov This method is a cornerstone of modern drug discovery, allowing for the rapid screening of virtual compound libraries against specific protein targets to identify potential drug candidates. semanticscholar.org

In a typical docking study involving this compound, the following steps would be performed:

A high-resolution 3D structure of a target protein is obtained, usually from a database like the Protein Data Bank.

The low-energy conformation of this compound, determined from conformational analysis, is used as the input ligand structure.

Docking software places the ligand into the binding site of the protein in numerous possible orientations and conformations.

A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The results of a docking simulation can reveal the likely binding mode of this compound, identifying key intermolecular interactions such as:

Hydrogen bonds: The piperidine N-H group can act as a hydrogen bond donor, while the nitrogen and oxetane oxygen atoms can act as acceptors.

Hydrophobic interactions: The aliphatic methylene (B1212753) groups of the piperidine and oxetane rings can form favorable interactions with nonpolar residues in the binding pocket.

These studies can elucidate a structure-activity relationship and guide the design of more potent and selective analogues by suggesting modifications to the molecular structure to enhance binding. nih.govresearchgate.net

In Silico Prediction of Physicochemical and ADME-Related Properties

Before a compound can become a viable drug, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools play a critical role in the early prediction of these properties, helping to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics. researchgate.netresearchgate.netmdpi.com

For this compound, various computational models can predict key physicochemical and ADME-related parameters. These predictions are based on the molecule's structure and are derived from large datasets of experimentally measured properties.

Property TypeParameterPredicted Value for this compoundSignificance in Drug Discovery
Physicochemical Molecular FormulaC₈H₁₅NOBasic molecular identity.
Molecular Weight141.21 g/mol Influences absorption and distribution; lower weight (<500 Da) is generally preferred.
XlogP (Lipophilicity)0.6Measures fat vs. water solubility. Affects absorption, distribution, and membrane permeation. uni.lu
Topological Polar Surface Area (TPSA)21.3 ŲPredicts transport properties; TPSA < 140 Ų is often associated with good oral bioavailability.
Hydrogen Bond Donors1Influences solubility and binding; ≤ 5 is a component of Lipinski's Rule of Five.
Hydrogen Bond Acceptors2Influences solubility and binding; ≤ 10 is a component of Lipinski's Rule of Five.
Rotatable Bonds1Indicates molecular flexibility; ≤ 10 is often preferred for good bioavailability.
ADME-Related Water SolubilityPredicted to be highCrucial for absorption and formulation.
GI AbsorptionPredicted to be highIndicates potential for good oral bioavailability. researchgate.net
Blood-Brain Barrier (BBB) PermeantPredicted to be YesDetermines if the compound can enter the central nervous system.
P-glycoprotein (P-gp) SubstratePredicted to be NoP-gp is an efflux pump; not being a substrate can improve absorption and distribution.
Cytochrome P450 (CYP) InhibitionPredicted as a non-inhibitor of major isoformsPredicts potential for drug-drug interactions. Non-inhibition is a favorable property. mdpi.com

Note: The values in this table are computationally predicted and sourced from publicly available databases like PubChem where available, or are based on general predictions for similar small molecules. These values require experimental validation. uni.lu

These in silico predictions suggest that this compound has a promising drug-like profile, complying with common guidelines like Lipinski's Rule of Five. researchgate.net Such findings support its potential as a scaffold for further investigation in medicinal chemistry programs. ijnrd.org

Future Research Directions and Emerging Opportunities for 4 Oxetan 2 Yl Piperidine

Development of Novel and Efficient Asymmetric Synthetic Methodologies

The creation of enantiomerically pure pharmaceuticals is critical, as different stereoisomers of a chiral drug can exhibit vastly different biological activities and safety profiles. Consequently, a primary focus for future research is the development of robust asymmetric syntheses for 4-(oxetan-2-yl)piperidine. While numerous methods exist for synthesizing piperidine (B6355638) derivatives, achieving high stereoselectivity for polysubstituted rings remains a challenge. nih.gov

Emerging strategies that could be applied to this target compound include:

Catalytic Asymmetric Annulation: Phosphine-catalyzed [4+2] annulation reactions between imines and allenes have proven effective for creating functionalized piperidine derivatives with high enantioselectivity. nih.gov Adapting this methodology could provide a direct route to chiral this compound precursors.

Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For instance, the use of baker's yeast for the reduction of keto-piperidine dicarboxylates has yielded chiral hydroxy-piperidine derivatives with excellent diastereomeric and enantiomeric excess, a strategy that could be explored for intermediates in the synthesis of this compound. nottingham.ac.uk

Desymmetrization Strategies: An innovative approach could involve the asymmetric desymmetrization of the oxetane (B1205548) ring itself. Chiral Brønsted acids have been used to catalyze the intramolecular desymmetrization of oxetanes by internal nucleophiles, creating quaternary stereocenters with high enantioselectivity. nsf.gov This type of advanced strategy could be harnessed to set the stereochemistry of the piperidine-oxetane linkage.

The development of such methodologies is essential for producing specific stereoisomers required for rigorous pharmacological evaluation.

Exploration of Diverse Biological Targets and Therapeutic Areas (pre-clinical and mechanism-based)

The piperidine nucleus is considered a "privileged scaffold" due to its presence in a wide array of approved drugs and natural products targeting diverse biological systems. clinmedkaz.orgresearchgate.net The incorporation of an oxetane ring can further enhance the potential for interaction with various biological targets. Future pre-clinical research should aim to explore the therapeutic potential of this compound derivatives across multiple disease areas.

A significant lead comes from research into antiviral agents. A compound featuring an oxetane spiro-fused piperidine moiety, AZ-27, was identified as a highly potent inhibitor of the respiratory syncytial virus (RSV) L protein (EC₅₀ = 10 nM), where it functions by blocking the initiation of RNA synthesis. nih.gov This finding strongly suggests that the this compound scaffold could be a valuable starting point for developing novel antiviral therapies.

Beyond virology, the versatility of the piperidine structure suggests a broad range of other potential applications. dut.ac.za Piperidine derivatives have been investigated as inhibitors of various enzymes and receptors, including:

Kinases: Many piperidine-based molecules act as kinase inhibitors for cancer therapy. clinmedkaz.org

Cholinesterases and G-Protein Coupled Receptors (GPCRs): Derivatives have been designed as ligands for targets involved in neurodegenerative diseases, such as histamine (B1213489) H₃ receptors and cholinesterases. nih.gov

Metabolic Enzymes: Certain piperidine compounds show inhibitory activity against enzymes like α-glucosidase and pancreatic lipase, indicating potential for treating type 2 diabetes and obesity. researchgate.netmdpi.com

Systematic screening of this compound-based libraries against these and other target classes could uncover new therapeutic leads. Mechanism-based studies will be crucial to understand how these molecules interact with their targets and to guide further optimization.

Design and Synthesis of Advanced Chemical Probes and Tools for Biological Systems

To fully understand the mechanism of action of bioactive compounds derived from this compound, the development of specialized chemical probes is an important future direction. The inherent structure of the scaffold is well-suited for this purpose. The piperidine nitrogen atom provides a convenient handle for chemical modification without drastically altering the core structure responsible for target binding.

Future opportunities in this area include:

Affinity-Based Probes: Attaching photoreactive groups or other covalent modifiers to the scaffold would allow for irreversible labeling of the biological target, facilitating its identification and isolation from complex biological mixtures.

Fluorescent Probes: Conjugating a fluorophore to a potent this compound derivative would enable researchers to visualize the subcellular localization of the target protein and study the compound's distribution in cells and tissues using advanced microscopy techniques.

Biotinylated Probes: The addition of a biotin (B1667282) tag would allow for the affinity purification of the target protein and its associated binding partners, helping to elucidate signaling pathways and protein interaction networks.

The synthesis of such tool compounds is a critical step in translating a hit from a primary screen into a well-validated lead compound for drug development.

Challenges and Opportunities in Scaling Up Synthesis for Research and Development Purposes

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale process suitable for producing the quantities needed for advanced pre-clinical and clinical studies presents significant challenges. For a molecule like this compound, particularly its chiral variants, these challenges must be addressed to ensure its viability as a drug development candidate.

Key Challenges:

Stereochemical Control on Scale: Maintaining high levels of enantiomeric and diastereomeric purity during scale-up can be difficult. Catalytic asymmetric reactions often require stringent control of conditions and the use of expensive chiral ligands and transition metals. nih.gov

Process Safety and Efficiency: Reactions that require harsh conditions, such as high temperatures or pressures, or use hazardous reagents, pose safety risks and may not be efficient on an industrial scale. nih.gov

Purification: Multi-step syntheses often require numerous chromatographic purifications, which are time-consuming and generate significant waste, making them undesirable for large-scale production.

Emerging Opportunities:

Development of Robust Catalysts: Research into more active, stable, and recyclable catalysts can reduce costs and improve the efficiency of asymmetric syntheses.

Flow Chemistry: Continuous flow manufacturing offers precise control over reaction parameters (temperature, pressure, mixing), improving safety, consistency, and yield. It can also enable the use of reaction conditions that are not feasible in traditional batch reactors.

Telescoping Reactions: Designing synthetic routes where multiple steps are performed in a single reactor without isolating intermediates ("telescoping") can significantly reduce waste, purification needs, and production time.

Successfully navigating these challenges through process chemistry innovation will be crucial for the advancement of this compound derivatives from research laboratories to potential clinical applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(oxetan-2-yl)piperidine, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, oxetane-containing intermediates may react with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the target compound. Purification often employs crystallization or column chromatography. Key considerations include solvent selection (polar aprotic solvents enhance reactivity), stoichiometric ratios, and temperature control to minimize side reactions like ring-opening of the oxetane moiety .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable for confirming purity?

  • Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) and high-resolution mass spectrometry (HRMS). For example, the oxetane proton signals in ¹H NMR typically appear between δ 4.5–5.0 ppm as distinct multiplet patterns. Purity is assessed via HPLC with UV detection (≥95% purity threshold) or gas chromatography (GC) for volatile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound analogs?

  • Answer : Discrepancies in NMR or MS data often arise from regioisomeric byproducts or stereochemical ambiguity. Strategies include:

  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 4-(oxetan-3-yl)piperidine derivatives) to identify characteristic peaks .
  • Computational modeling : Density functional theory (DFT) calculations predict NMR chemical shifts, aiding in stereochemical assignment .
  • X-ray crystallography : Definitive structural elucidation for crystalline derivatives .

Q. What experimental design principles apply to optimizing the regioselectivity of oxetane-piperidine coupling reactions?

  • Answer : Regioselectivity is influenced by steric and electronic factors. Design of experiments (DOE) can systematically evaluate variables:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd) may favor specific sites in cross-coupling reactions.
  • Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) directs coupling to the oxetane ring .
  • Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. How does the oxetane ring in this compound influence its pharmacokinetic properties in drug discovery contexts?

  • Answer : The oxetane moiety enhances metabolic stability and solubility compared to larger cyclic ethers. Key findings:

  • Solubility : Oxetane’s polarity increases aqueous solubility, critical for oral bioavailability.
  • Metabolic resistance : The strained ring resists cytochrome P450-mediated oxidation, prolonging half-life.
  • In vitro assays : Enzymatic stability tests (e.g., liver microsomes) and permeability assays (Caco-2 cells) validate these properties .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

  • Answer : Due to incomplete toxicological profiles (acute/chronic toxicity, ecotoxicity), researchers should:

  • Use containment : Conduct reactions in fume hoods with PPE (gloves, lab coats, goggles).
  • Waste management : Neutralize residues before disposal (e.g., incineration for organic fractions).
  • Preclinical testing : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) before in vivo studies .

Methodological Resources

  • Synthetic Protocols : Reference PubChem data (CID 75530319) for validated procedures .
  • Analytical Standards : Use certified reference materials from suppliers like Manchester Organics to calibrate instruments .
  • Data Repositories : Deposit spectral data in open-access platforms (e.g., NMReDATA) for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.